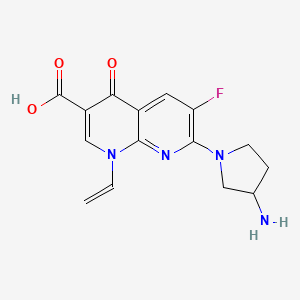
7-(3-Aminopyrrolidin-1-yl)-6-fluoro-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Aminopyrrolidin-1-yl)-6-fluoro-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound belonging to the class of 1,8-naphthyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1,8-naphthyridine derivatives typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the naphthyridine ring system. For instance, the synthesis of 1,8-naphthyridine-3-carboxylic acid derivatives can be achieved through the reaction of nalidixic acid with various reagents . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1,8-Naphthyridine-3-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,8-Naphthyridine-3-carboxylic acid derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Industry: They are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-3-carboxylic acid derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Additionally, they may interact with other cellular targets, leading to their diverse biological effects .
Comparison with Similar Compounds
1,8-Naphthyridine-3-carboxylic acid derivatives can be compared with other similar compounds, such as quinolones and fluoroquinolones. While all these compounds share a similar core structure, 1,8-naphthyridine derivatives often exhibit unique biological activities and improved pharmacokinetic properties . Some similar compounds include:
- Nalidixic acid
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
These comparisons highlight the uniqueness of 1,8-naphthyridine-3-carboxylic acid derivatives in terms of their biological activities and potential therapeutic applications.
Properties
CAS No. |
84424-09-9 |
|---|---|
Molecular Formula |
C15H15FN4O3 |
Molecular Weight |
318.30 g/mol |
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-ethenyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15FN4O3/c1-2-19-7-10(15(22)23)12(21)9-5-11(16)14(18-13(9)19)20-4-3-8(17)6-20/h2,5,7-8H,1,3-4,6,17H2,(H,22,23) |
InChI Key |
WYLIRDAEYNYJBU-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate hydrochloride](/img/structure/B8759563.png)
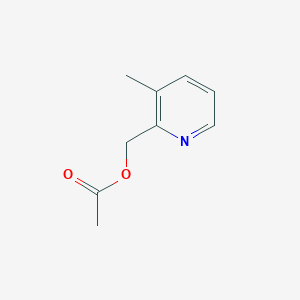
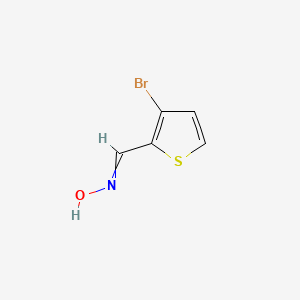
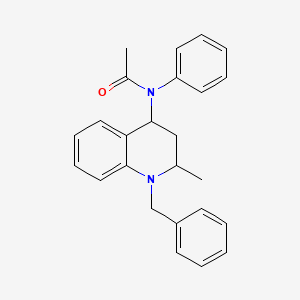
amine](/img/structure/B8759586.png)
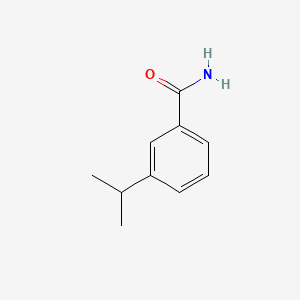
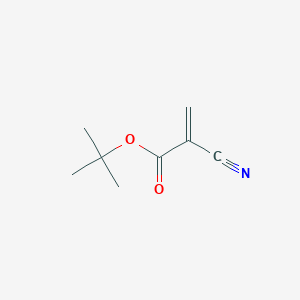
![1,7,8,9-Tetrahydropyrano[2,3-g]indole-2-carboxylic acid](/img/structure/B8759596.png)

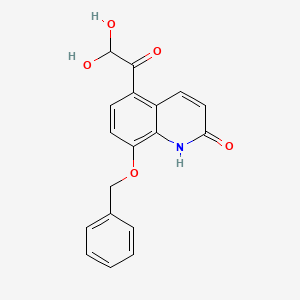
![N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide](/img/structure/B8759615.png)
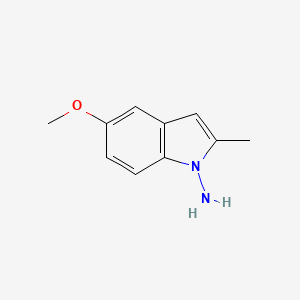
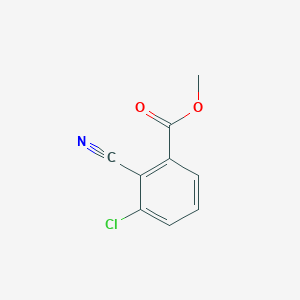
![2-isopropyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8759644.png)
